What is Cocaethylene-D8 and its chemical structure
What is Cocaethylene-D8 and its chemical structure
Chemical Structure, Synthesis, and Analytical Quantification
Executive Summary
Cocaethylene-D8 is the stable isotope-labeled analog of Cocaethylene (ethylbenzoylecgonine), a psychoactive homolog of cocaine formed exclusively during the co-administration of cocaine and ethanol. As a Certified Reference Material (CRM), Cocaethylene-D8 serves as the gold-standard internal standard (IS) for the quantification of cocaethylene in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its utility lies in its ability to correct for matrix effects, extraction efficiency, and ionization variability due to its physicochemical near-identity to the target analyte, distinguished only by a mass shift of +8 Da. This guide details the chemical structure, synthesis pathways, and validated analytical protocols for its use in forensic and clinical toxicology.
Chemical Identity & Structural Analysis[2]
Cocaethylene-D8 is characterized by the substitution of eight hydrogen atoms with deuterium (
Physicochemical Properties
| Property | Specification |
| Chemical Name | Cocaethylene-D8 (Benzoylecgonine ethyl ester-D8) |
| IUPAC Name | Ethyl-d5 (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate |
| CAS Number | 152521-09-0 |
| Molecular Formula | |
| Molecular Weight | 325.43 g/mol (compared to 317.38 g/mol for unlabeled) |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO |
| DEA Schedule | Schedule II (Derivative of Cocaine) |
Structural Visualization
The deuterium labeling is strategically placed on the N-methyl group (
Figure 1: Structural connectivity of Cocaethylene-D8 highlighting the specific sites of deuteration (Red nodes).[1][2]
Synthesis & Mechanistic Context[5]
Synthesis Pathway
The production of Cocaethylene-D8 for analytical standards typically follows a transesterification or esterification route using isotopically labeled precursors.
-
Precursor Selection: The synthesis often begins with Benzoylecgonine-D3 (labeled at the N-methyl group) or Cocaine-D3 .
-
Esterification: The precursor is reacted with Ethanol-D6 (fully deuterated ethanol) in the presence of an acid catalyst (e.g., HCl) or base catalyst.
-
Purification: The resulting Cocaethylene-D8 is purified via HPLC to remove unreacted benzoylecgonine and hydrolysis byproducts.
Reaction Scheme (Simplified):
In Vivo Formation (The Analyte Context)
Understanding the formation of the analyte is crucial for interpreting toxicological results. Cocaethylene is formed via hepatic transesterification catalyzed by carboxylesterase enzymes (hCE1) when cocaine and ethanol are present simultaneously.[3]
Figure 2: Metabolic pathway showing the competitive formation of Cocaethylene vs. Benzoylecgonine.
Analytical Methodology: LC-MS/MS Protocol[7][8][9][10][11]
This section outlines a validated protocol for the quantification of Cocaethylene in whole blood using Cocaethylene-D8 as the Internal Standard.
Sample Preparation (Solid Phase Extraction)
Principle: Mixed-mode cation exchange (MCX) is preferred due to the basic nitrogen in the tropane ring.
-
Aliquot: Transfer 200 µL of whole blood/urine to a tube.
-
IS Addition: Add 20 µL of Cocaethylene-D8 Working Solution (1.0 µg/mL in Acetonitrile). Vortex.
-
Buffer: Add 2 mL of Phosphate Buffer (pH 6.0). Vortex and centrifuge.[2][4]
-
Conditioning: Condition SPE cartridge (Oasis MCX or equivalent) with MeOH followed by Water.
-
Loading: Load supernatant onto cartridge.
-
Wash:
-
Wash 1: 2 mL 0.1M HCl (Removes neutrals/acids).
-
Wash 2: 2 mL MeOH (Removes hydrophobic interferences).
-
-
Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm). Mobile Phases:
Gradient:
-
0.0 min: 10% B
-
4.0 min: 90% B[2]
-
5.0 min: 90% B
-
5.1 min: 10% B (Re-equilibration)
MRM Transitions (Quantification Table)
The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity. The mass shift of +8 Da in the precursor leads to a +8 Da shift in the fragment ion because the fragment (Ecgonine Ethyl Ester-D8) retains both the N-methyl and Ethyl labels.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Cocaethylene | 318.2 | 196.1 | 82.1 | 25 |
| Cocaethylene-D8 | 326.3 | 204.4 | 85.1 * | 25 |
-
Note on Fragmentation: The transition
corresponds to the loss of the unlabeled Benzoic Acid moiety ( , 122 Da).-
Calculation:
. -
The fragment ion is Ecgonine Ethyl Ester-D8 (retains N-
and Ethyl- ).
-
Data Interpretation & Quality Control
-
Retention Time: Cocaethylene-D8 will elute at the same time or slightly earlier (0.02–0.05 min) than unlabeled Cocaethylene due to the deuterium isotope effect on lipophilicity.
-
Linearity: Validated range typically 5–1000 ng/mL.
-
Acceptance Criteria: The signal-to-noise ratio for the IS must be >10:1. The calculated concentration of QC samples must be within ±15% of the nominal value.
References
-
Cerilliant Corporation. (2023). Cocaethylene-D8 Certified Reference Material, Certificate of Analysis. Sigma-Aldrich.[7] Link
-
Jatlow, P., et al. (1991). "Cocaethylene: a neuropharmacologically active metabolite associated with concurrent cocaine-ethanol ingestion."[7][3][8][9] Life Sciences, 48(18), 1787-1794.[8] Link
-
Waters Corporation. (2015). "Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS." Application Note. Link
-
Agilent Technologies. (2012). "Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry." Application Note 5990-9618EN. Link
-
Cayman Chemical. (2023).[10] Cocaethylene (CRM) Product Information. Link
Sources
- 1. Cocaethylene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocaethylene - Wikipedia [en.wikipedia.org]
- 4. sciex.com [sciex.com]
- 5. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 6. waters.com [waters.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. waters.com [waters.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
